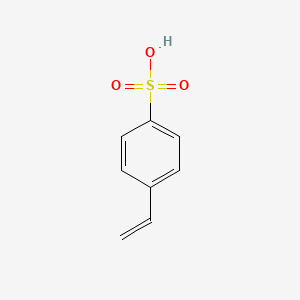Sodium polystyrene sulfonate
CAS No.: 28210-41-5
Cat. No.: VC8476375
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28210-41-5 |
|---|---|
| Molecular Formula | C8H8O3S |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 4-ethenylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |
| Standard InChI Key | MAGFQRLKWCCTQJ-UHFFFAOYSA-N |
| SMILES | C=CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | C=CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical and Pharmacological Overview
Molecular Structure and Physicochemical Properties
Sodium polystyrene sulfonate is a synthetic polymer derived from polystyrene, modified through sulfonation to introduce sulfonate functional groups. Its chemical formula is , reflecting a repeating unit of sulfonated styrene monomers linked in a linear chain . The sulfonate groups confer a strong negative charge, enabling the resin to exchange sodium ions for cations such as potassium in biological systems. Each gram of SPS contains approximately 4.1 mEq of sodium and exhibits an in vitro potassium-binding capacity of 3.1 mEq/g, though in vivo efficiency is reduced to ~1 mEq/g due to physiological variability .
The polymer’s structure is critical to its function. In aqueous environments, the sulfonate groups dissociate, releasing sodium ions and creating binding sites for potassium. This exchange predominantly occurs in the large intestine, where colonic mucosa secretes potassium into the lumen, enhancing the resin’s efficacy .
Mechanism of Action and Clinical Pharmacology
Ion Exchange Dynamics
SPS operates via a cation-exchange mechanism, wherein sodium ions bound to the sulfonate groups are released in exchange for potassium ions in the gastrointestinal tract. This process is pH-dependent and occurs most effectively in the colon, where the luminal environment favors potassium secretion . The resin’s efficiency is variable, with studies reporting an average potassium removal rate of 33%, though individual responses may vary widely depending on gut motility, pH, and concurrent medications .
Pharmacokinetic Considerations
As a non-absorbable polymer, SPS remains within the gastrointestinal lumen, eliminating systemic absorption concerns. Its action is localized, with potassium bound to the resin excreted via feces. The lack of metabolic transformation simplifies its pharmacokinetic profile, though the sodium load (100 mg/g) necessitates caution in patients with sodium-retentive conditions such as heart failure or cirrhosis .
Synthesis and Manufacturing Processes
Industrial Preparation
The synthesis of SPS involves two primary steps: (1) polymerization of styrene monomers and (2) sulfonation of the resultant polystyrene. A patented method describes the use of 2,4-dimetatolyl-4-methyl-1-pentene as a chain-transfer agent to control molecular weight during bulk or suspension polymerization . Subsequent sulfonation introduces sulfonate groups using sulfur trioxide or oleum, followed by neutralization with calcium hydroxide or sodium carbonate to yield the final product .
Key Synthesis Parameters
-
Polymerization: Conducted at 40–100°C for 2–10 hours using peroxide initiators.
-
Sulfonation: Achieved by reacting polystyrene with sulfonating agents (e.g., SO) at 20–60°C for 0.5–3 hours .
-
Neutralization: Adjusting pH to 8 with slaked lime (Ca(OH)) or sodium carbonate (NaCO) to form calcium or sodium polystyrenesulfonate .
This method emphasizes cost-effectiveness and scalability, with applications extending beyond medicine to industrial uses such as concrete water reduction and coal slurry dispersion .
Clinical Efficacy and Research Findings
Hyperkalemia Management
Hyperkalemia, a common complication in chronic kidney disease (CKD), affects up to 10% of CKD patients . SPS has been a cornerstone therapy, though its efficacy in mild hyperkalemia (serum K 5.0–5.9 mEq/L) was historically underexplored. A 2015 randomized controlled trial (n=33) demonstrated SPS’s superiority over placebo, reducing serum potassium by 1.04 mEq/L (95% CI: -1.37 to -0.71) over seven days . Normokalemia (<5.0 mEq/L) was achieved in 73% of SPS-treated patients versus 38% with placebo, though this difference lacked statistical significance (p=0.07) .
Comparative Efficacy
| Parameter | SPS Group (n=17) | Placebo Group (n=16) | p-value |
|---|---|---|---|
| Δ Serum K (mEq/L) | -1.04 | 0.00 | <0.001 |
| Normokalemia Rate | 73% | 38% | 0.07 |
Table 1: Efficacy outcomes from a 7-day trial of SPS in mild hyperkalemia .
Despite these benefits, SPS’s variable efficacy and gastrointestinal side effects (e.g., constipation, nausea) limit its utility, prompting exploration of newer agents like patiromer and sodium zirconium cyclosilicate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume